5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione
Description
5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione (CID 2864127) is a thiazolidinedione (TZD) derivative with the molecular formula C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol. Structurally, it features a thiazolidine-2,4-dione core substituted at the C5 position with an ethyl(phenyl)amino group. The compound’s SMILES notation is CCN(C1C(=O)NC(=O)S1)C2=CC=CC=C2, and its InChIKey is UACJGZVMQCSPJC-UHFFFAOYSA-N .
Properties
IUPAC Name |
5-(N-ethylanilino)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13(8-6-4-3-5-7-8)10-9(14)12-11(15)16-10/h3-7,10H,2H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACJGZVMQCSPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C(=O)NC(=O)S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308095-61-6 | |
| Record name | 5-(ETHYLANILINO)-1,3-THIAZOLIDINE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of ethylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid to yield the desired thiazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine ring .
Scientific Research Applications
5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidinedione Derivatives
Thiazolidinediones (TZDs) are a well-studied class of compounds with diverse biological activities. Below is a detailed comparison of 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione with key analogs, focusing on structural variations, synthetic routes, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- The ethyl(phenyl)amino group in the target compound introduces a bulky, lipophilic substituent, distinct from the benzyl, benzylidene, or arylidene groups in other TZDs. This may alter PPARγ binding kinetics or selectivity .
- Substitutions with electron-withdrawing groups (e.g., methoxy in 5-(4-methoxybenzylidene)-TZD) enhance antitubercular activity, while arylidene groups (e.g., naphthyl, coumarinyl) improve antidiabetic efficacy in rodent models .
Discussion and Implications
- Structural-Activity Relationships (SAR): The ethyl(phenyl)amino group’s steric and electronic properties may limit PPARγ activation compared to benzylidene or pyridinyl substituents in clinical TZDs. However, its unique structure could be optimized for novel targets (e.g., antimicrobial or anticancer applications) .
- Synthetic Challenges: Unlike simpler Knoevenagel adducts (e.g., 5-arylidene-TZDs), the synthesis of ethyl(phenyl)amino-TZD may require specialized amines or protecting group strategies to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

